molecular formula C14H14O4 B1365182 Phaeochromycin E

Phaeochromycin E

Cat. No.: B1365182
M. Wt: 246.26 g/mol
InChI Key: BIAYPZYIPJYNTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phaeochromycin E is a natural product found in Streptomyces phaeochromogenes, Streptomyces sundarbansensis, and Streptomyces with data available.

Q & A

Basic Research Questions

Q. What are the established methodologies for isolating and purifying Phaeochromycin E from microbial sources?

this compound is typically isolated via solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques such as HPLC or silica gel chromatography. Researchers should optimize extraction conditions (pH, temperature) and validate purity using NMR and mass spectrometry . For microbial cultures, standardized protocols for fermentation (e.g., nutrient media, incubation duration) are critical to ensure reproducibility .

Q. How is the structural elucidation of this compound validated in peer-reviewed studies?

Structural validation requires a combination of spectroscopic methods:

  • NMR for determining carbon-hydrogen frameworks.
  • High-resolution mass spectrometry (HR-MS) for molecular formula confirmation.
  • X-ray crystallography (if crystalline forms are obtainable). Cross-referencing with published spectral databases (e.g., Natural Products Atlas) is essential to avoid misannotation .

Q. What in vitro assays are commonly used to assess this compound’s antimicrobial activity?

Standard assays include:

  • Broth microdilution (MIC/MBC determination) against Gram-positive/negative bacteria.
  • Disk diffusion for preliminary screening.
  • Time-kill kinetics to evaluate bactericidal dynamics. Controls (e.g., solvent-only and positive/negative controls) must be included to rule out assay interference .

Advanced Research Questions

Q. How can researchers design dose-response experiments to evaluate this compound’s cytotoxicity without confounding results?

  • Use multiple cell lines (cancer vs. non-cancerous) to assess selectivity.
  • Incorporate apoptosis markers (e.g., caspase-3 activation) and viability assays (MTT/XTT).
  • Apply statistical power analysis to determine sample sizes that minimize Type I/II errors. Transparent reporting of IC₅₀ values and confidence intervals is critical .

Q. What analytical approaches resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions may arise from:

  • Variability in microbial strains producing this compound.
  • Differences in assay conditions (e.g., pH, serum concentration). Mitigation strategies include:
  • Systematic meta-analyses to identify trends across datasets.
  • Methodological audits to verify adherence to protocols (e.g., CLSI guidelines) .

Q. How should researchers ensure reproducibility in this compound’s synthetic biosynthesis studies?

  • Document gene cluster annotation (e.g., CRISPR editing) and fermentation parameters (e.g., aeration, temperature).
  • Share raw sequencing data (e.g., GenBank accession numbers) and analytical workflows (e.g., antiSMASH configurations) .
  • Use reference standards for quantifying yield and purity .

Q. What criteria define a robust structure-activity relationship (SAR) study for this compound derivatives?

  • Systematic modification of functional groups (e.g., hydroxyl, methyl).
  • Docking simulations (e.g., AutoDock Vina) to predict target binding.
  • Comparative bioactivity profiling against parent compound. Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize derivatives .

Q. Data Management and Reporting

Q. What data management practices are recommended for this compound research to meet FAIR principles?

  • Metadata standardization : Use platforms like ChEMBL or PubChem for compound registration.
  • Raw data archiving : Deposit spectral data in repositories (e.g., GNPS, MetaboLights).
  • Version control : Track changes in experimental protocols using tools like GitLab .

Q. How can researchers address ethical considerations in animal studies involving this compound?

  • Adhere to ARRIVE guidelines for experimental design and reporting.
  • Justify sample sizes using 3Rs framework (Replacement, Reduction, Refinement).
  • Obtain IACUC approval and disclose conflicts of interest .

Q. Tables for Methodological Reference

Table 1: Key Parameters for this compound Isolation

ParameterOptimal RangeValidation Method
Extraction solventEthyl acetateTLC, HPLC
Fermentation time7–10 daysBiomass dry weight
Purity threshold≥95%NMR integration

Table 2: Common Pitfalls in Bioactivity Studies

PitfallSolutionReference
Serum interferenceUse serum-free controls
Contaminated culturesRegular sterility checks
Overfitting in SARCross-validation with test dataset

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

2-(4-oxo-2-propylchromen-5-yl)acetic acid

InChI

InChI=1S/C14H14O4/c1-2-4-10-8-11(15)14-9(7-13(16)17)5-3-6-12(14)18-10/h3,5-6,8H,2,4,7H2,1H3,(H,16,17)

InChI Key

BIAYPZYIPJYNTN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)C2=C(C=CC=C2O1)CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4,4a,6a,6b,8a,11,11,14a-Octamethyl-1,2,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicene
Phaeochromycin E
4,4a,6a,6b,8a,11,11,14a-Octamethyl-1,2,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicene
Phaeochromycin E
4,4a,6a,6b,8a,11,11,14a-Octamethyl-1,2,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicene
Phaeochromycin E
4,4a,6a,6b,8a,11,11,14a-Octamethyl-1,2,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicene
Phaeochromycin E
4,4a,6a,6b,8a,11,11,14a-Octamethyl-1,2,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicene
Phaeochromycin E
4,4a,6a,6b,8a,11,11,14a-Octamethyl-1,2,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicene
Phaeochromycin E

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